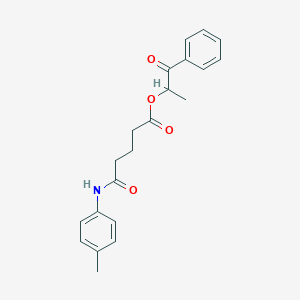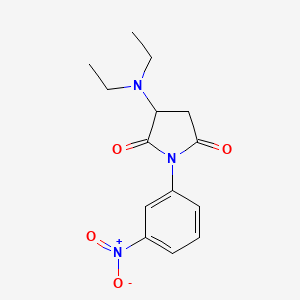![molecular formula C23H17ClN2O B3943145 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one](/img/structure/B3943145.png)
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one
Vue d'ensemble
Description
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the quinazoline core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one typically involves the following steps:
Starting Materials: Anthranilic acid, acid chloride, 2-amino-ethanol, and different amines.
Reaction Conditions: The reactions are carried out under controlled temperatures and often involve the use of catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(E)-2-(furan-2-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one
- 3-(2-Chlorophenyl)-2-[2-(3-pyridyl)ethenyl]quinazolin-4(3H)-one
Uniqueness
2-[2-(2-Chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and methylphenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
2-[2-(2-chlorophenyl)ethenyl]-3-(3-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-16-7-6-9-18(15-16)26-22(14-13-17-8-2-4-11-20(17)24)25-21-12-5-3-10-19(21)23(26)27/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETFGNOWNYMHMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine;oxalic acid](/img/structure/B3943094.png)
![2-methyl-N-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3943101.png)

![4-methoxy-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]benzamide](/img/structure/B3943112.png)

![N-(4-{[4-(1H-indol-3-ylmethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3943120.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(5-ethylpyridin-2-yl)methyl]ethanamine](/img/structure/B3943135.png)
![N-[(3,4-Dihydro-1H-2-benzopyran-1-YL)methyl]-N'-(4-phenylbutan-2-YL)ethanediamide](/img/structure/B3943137.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3943150.png)
![3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one](/img/structure/B3943154.png)
![methyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3943161.png)

